molecular formula C5H10O4 B8657786 Ethyl methoxymethyl carbonate CAS No. 597526-85-7

Ethyl methoxymethyl carbonate

Cat. No.: B8657786
CAS No.: 597526-85-7
M. Wt: 134.13 g/mol
InChI Key: QVNFJZHOWVJSJP-UHFFFAOYSA-N
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Description

Significance of Alkyl Alkyl Carbonates in Contemporary Organic and Materials Science

Alkyl alkyl carbonates have garnered significant attention for their dual role as environmentally benign reagents and high-performance solvents. In organic synthesis, they are recognized as green alternatives for methylation and other alkylation reactions, replacing more toxic and hazardous substances. researchgate.net Symmetrical carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC), along with the asymmetric ethyl methyl carbonate (EMC), are pivotal intermediates in the production of fine chemicals, pharmaceuticals, and plastics. researchgate.net

Beyond their role as reagents, these carbonates are critical components in materials science, most notably in the electrolyte solutions for lithium-ion batteries. Their high polarity allows for the dissolution of lithium salts, while their electrochemical stability is crucial for battery performance and safety. mdpi.com The tailored properties of asymmetric carbonates are particularly advantageous in this context. Furthermore, the development of novel catalytic systems, including metal-organic frameworks (MOFs) and heterogeneous base catalysts, for the efficient synthesis of alkyl carbonates via transesterification or from CO2 feedstock, underscores their industrial and academic importance. researchgate.netnih.gov This continuous innovation aims to create more efficient, selective, and environmentally friendly production routes. mdpi.com

Overview of Ethyl Methoxymethyl Carbonate within the Academic Research Landscape

Within the diverse family of asymmetric carbonates, this compound (EMMC) emerges as a compound of specialized interest. Structurally, it features both an ethyl group and a methoxymethyl group, lending it a distinct chemical character compared to simpler alkyl carbonates. Its official IUPAC name is this compound, and it is identified by the CAS Number 597526-85-7. google.com

Despite the broad and intensive research into other asymmetric carbonates like ethyl methyl carbonate (EMC), this compound remains a sparsely investigated molecule. The academic literature contains limited studies focusing specifically on its synthesis, reactivity, or application. Its presence is noted primarily in chemical databases and patent literature, often listed as a constituent or reagent in broader synthetic processes without detailed exploration of its own unique properties. google.comnih.gov This suggests that while its synthesis is known, its potential applications have not been extensively explored, placing it on the frontier of carbonate research.

Below is a table detailing the known physicochemical properties of this compound, primarily derived from computational data.

PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₁₀O₄
Molecular Weight 134.13 g/mol
CAS Number 597526-85-7
Canonical SMILES CCOC(=O)OCOC
InChIKey QVNFJZHOWVJSJP-UHFFFAOYSA-N
Computed XLogP3 0.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Data sourced from PubChem CID 23565620. google.com

Foundational Research Trajectories and Current Challenges Pertaining to this compound

The foundational research trajectory for a novel compound like this compound logically begins with its synthesis. The primary challenge in this area is the development of selective and high-yield synthetic routes. For complex asymmetric carbonates, challenges often include managing competing reactions and purifying the final product. researchgate.net Methods for synthesizing simpler asymmetric carbonates, such as transesterification and the reaction of alcohols with CO2, could theoretically be adapted for EMMC, but the specific conditions and catalytic systems would require dedicated investigation. nih.govmdpi.com

A significant challenge pertaining to this compound is the current lack of dedicated research, resulting in a notable knowledge gap. Its potential has yet to be systematically evaluated against more established carbonates. Future research trajectories could explore several promising areas:

Electrolyte Additive: Investigating its electrochemical stability and performance as a co-solvent or additive in lithium-ion batteries, where the ether linkage in the methoxymethyl group could influence ion solvation and transport properties.

Specialty Solvent: Characterizing its solvent properties for specific applications where its unique combination of ether and carbonate functionalities might offer advantages.

Synthetic Intermediate: Exploring its reactivity as a building block in organic synthesis, for example, in the introduction of the methoxymethyl group, a common protecting group in multi-step synthesis.

Overcoming the challenge of limited academic focus will require fundamental studies to first establish efficient synthetic pathways and then to comprehensively characterize its physical, chemical, and electrochemical properties. Such foundational work is essential to unlock the potential of this compound and define its place within the broader landscape of materials and organic science. irb.hr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

597526-85-7

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

ethyl methoxymethyl carbonate

InChI

InChI=1S/C5H10O4/c1-3-8-5(6)9-4-7-2/h3-4H2,1-2H3

InChI Key

QVNFJZHOWVJSJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCOC

Origin of Product

United States

Synthetic Methodologies for Ethyl Methoxymethyl Carbonate

Transesterification Routes for Ethyl Methyl Carbonate Formation

Transesterification is a key process for synthesizing organic carbonates, valued for its high yield and mild operating conditions. researchgate.net This method is considered the most promising route for producing ethyl methyl carbonate due to its ease of control and lower environmental impact. chemicalbook.com

The synthesis of ethyl methyl carbonate (EMC) can be achieved through the transesterification of dimethyl carbonate (DMC) and diethyl carbonate (DEC). This reaction represents a direct pathway to EMC, often facilitated by a catalyst. While homogeneous catalysts have been traditionally used, they present challenges in separation from the product mixture. researchgate.net Consequently, research has shifted towards developing more economical and environmentally friendly heterogeneous catalysts. researchgate.net

For instance, metal-organic frameworks (MOFs) have been investigated as effective Lewis acid catalysts for this reaction. researchgate.net Studies have examined the influence of various reaction parameters to optimize the yield of EMC.

Table 1: Effect of Reaction Parameters on EMC Synthesis from DMC and DEC

Catalyst Reactant Ratio (DMC:DEC) Temperature (°C) Time (h) EMC Yield (%)
MOFs 1:1 100 24 48.9

This table is generated based on findings related to the transesterification reaction. researchgate.net

The transesterification of dimethyl carbonate (DMC) with ethanol (B145695) is one of the most extensively studied and promising methods for producing ethyl methyl carbonate (EMC). mdpi.comchemicalbook.com This reaction is typically catalyzed by either homogeneous or heterogeneous catalysts and can be optimized to achieve high conversion and selectivity. mdpi.comresearchgate.net

Homogeneous catalysts like sodium ethoxide are effective in enhancing the reaction rate. researchgate.net However, heterogeneous catalysts are often preferred for easier separation and recycling. A variety of solid base catalysts have been developed, including MgO/HZSM-5 and Al2O3-supported 3-amino-1,2,4-triazole potassium (KATriz). chemicalbook.comrsc.org For example, a 2.3% MgO/HZSM-5 catalyst in a reactive distillation column achieved a 99.4% conversion of ethanol with 98.1% selectivity to EMC. chemicalbook.com Similarly, a Mg-Al-Zn ternary composite oxide catalyst has shown stable performance over multiple cycles. mdpi.com

The reaction proceeds in two consecutive equilibrium steps: first, DMC reacts with ethanol to form EMC and methanol (B129727); second, EMC can further react with ethanol to produce diethyl carbonate (DEC) and another molecule of methanol. researchgate.net

Table 2: Performance of Various Catalysts in EMC Synthesis from DMC and Ethanol

Catalyst DMC/Ethanol Molar Ratio Temperature (°C) DMC Conversion (%) EMC Selectivity (%)
Mg-Al-Zn Oxide 1:1 78 34.0 -
14wt% KATriz/Al2O3 4:1 - - 99.0
2.3% MgO/HZSM-5 - - - (99.4% EtOH Conv.) 98.1

This table compiles data from studies on different catalytic systems. mdpi.comchemicalbook.comrsc.orggoogle.com

The transesterification of propylene (B89431) carbonate (PC) with methanol is a well-established route for synthesizing dimethyl carbonate (DMC), a key precursor for ethyl methyl carbonate. researchgate.netnih.govnih.gov This reaction is relevant as it provides the starting material for the methods described previously. The process yields DMC and propylene glycol, a valuable co-product. nih.gov

The synthesis is typically performed using solid base catalysts. For example, a catalyst with 20 wt% potassium fluoride (B91410) (KF) on neutral alumina (B75360) demonstrated 70.9% conversion of propylene carbonate with over 98% selectivity towards DMC. researchgate.net Other catalysts like CeO2-La2O3 mixed oxides have also been studied, where catalytic activity was found to increase with the density of basic sites. nih.gov The reaction is usually conducted at elevated temperatures, such as 160 °C, under autogenic pressure. nih.gov

Table 3: Catalytic Performance in DMC Synthesis from Propylene Carbonate and Methanol

Catalyst Temperature (°C) PC Conversion (%) DMC Selectivity (%)
20 wt% KF/Al2O3 - 70.9 >98
CeO2-La2O3 Oxides 160 Varies with catalyst composition Varies with catalyst composition
MgO + Al2O3 - 52.8 -

Data compiled from research on DMC synthesis from propylene carbonate. researchgate.netnih.gov

Advanced Synthetic Approaches and Reaction Parameter Optimization for Ethyl Methyl Carbonate

Optimizing reaction parameters is a critical aspect of chemical synthesis to maximize yield and efficiency. ucla.eduprismbiolab.com For the production of ethyl methyl carbonate, this involves a systematic study of variables such as temperature, pressure, reaction duration, and reactant ratios.

The yield and selectivity of ethyl methyl carbonate are significantly influenced by reaction conditions.

Temperature: The reaction temperature affects the rate of reaction and equilibrium. For the transesterification of DMC with ethanol, studies have shown that catalyst activity can vary with temperature. For instance, with a certain catalyst, activity was slightly lower at 120 °C compared to the 130-150 °C range. researchgate.net However, because the standard enthalpies of the transesterification reactions are low (less than 1 kJ/mol), the effect of temperature on catalyst activity may not always be substantial. researchgate.net In one patented method using calcium methoxide (B1231860), the reaction is conducted at 80 °C under normal pressure. google.com

Pressure: The reaction is often carried out at atmospheric pressure with reflux or under reduced pressure to distill off the methanol produced, which helps shift the equilibrium towards the products. google.com

Duration: The reaction time is optimized to reach equilibrium or achieve maximum conversion. For the synthesis of EMC from DMC and DEC using MOF catalysts, a reaction time of 24 hours was used. researchgate.net A method using DMC and ethanol specifies a reflux reaction for one hour to achieve balancing. google.com

The molar ratio of the reactants is a powerful tool for controlling the product distribution in the synthesis of ethyl methyl carbonate. By adjusting the ratio of dimethyl carbonate (DMC) to ethanol, the reaction can be selectively directed towards producing either EMC or diethyl carbonate (DEC).

When a high molar ratio of DMC to ethanol is used (e.g., 4:1), the formation of EMC is favored. Research using a 14 wt% KATriz/Al2O3 catalyst showed that a DMC-to-ethanol ratio of 4:1 resulted in an EMC selectivity of up to 99%. rsc.orgresearchgate.net Increasing the molar ratio of DMC to ethanol from 1:1 to 5:1 was also found to increase ethanol conversion from 51.6% to 86.7% and EMC selectivity from 82.8% to 95.4%. researchgate.net

Conversely, when ethanol is in large excess (e.g., a DMC-to-ethanol ratio of 1:10), the reaction is pushed further towards the formation of DEC, with selectivity for DEC reaching 91%. rsc.orgresearchgate.net This demonstrates that stoichiometric control is essential for achieving high selectivity for the desired carbonate product. rsc.org

Table 4: List of Chemical Compounds

Compound Name Abbreviation
Ethyl Methyl Carbonate EMC
Dimethyl Carbonate DMC
Diethyl Carbonate DEC
Ethanol EtOH
Methanol MeOH
Propylene Carbonate PC
Potassium Fluoride KF
Cerium(IV) Oxide CeO2
Lanthanum Oxide La2O3
Magnesium Oxide MgO
Sodium Ethoxide -
Calcium Methoxide -
3-amino-1,2,4-triazole potassium KATriz
Propylene Glycol -

Solvent Effects and Reaction Medium Engineering in Ethyl Methoxymethyl Carbonate Production

The synthesis of novel unsymmetrical carbonates, such as alkoxymethyl carbonates, can be achieved by reacting a primary or secondary alcohol with a chloromethyl alkyl ether. researchgate.netresearchgate.net For the specific synthesis of this compound, this would involve the reaction of ethanol with chloromethyl methyl ether. The choice of solvent is a critical parameter in this reaction, as it significantly influences the yield of the desired alkoxymethyl carbonate product. researchgate.net

Research on the synthesis of various alkoxymethyl carbonates has indicated that polar aprotic solvents, such as N,N-dimethylformamide (DMF), are effective for this type of reaction, which is typically conducted under mild conditions in the presence of a base like potassium carbonate or silver carbonate. researchgate.netresearchgate.net The solvent's role is to facilitate the dissolution of reactants and to mediate the reaction pathway, favoring the formation of the carbonate over potential side products like alkoxymethyl ethers. researchgate.net

While specific data on solvent effects for this compound production is not available, findings from analogous syntheses suggest that solvent polarity and the ability to stabilize intermediates are key. Engineering the reaction medium would involve screening various solvents to optimize the yield and selectivity. However, without dedicated studies, a data table illustrating these effects for this compound cannot be constructed. Catalyst-free synthesis methods under microwave irradiation have also been explored for related carbonates, suggesting another avenue for reaction medium engineering. researchgate.net

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes for all chemicals, including specialized compounds like this compound. The following principles are broadly applicable to carbonate synthesis.

Atom Economy : The synthesis of carbonates from carbon dioxide and epoxides is a prime example of a 100% atom-economical reaction, where all reactant atoms are incorporated into the final product. specificpolymers.comacs.org While not directly applicable to the plausible synthesis of this compound from ethanol and chloromethyl methyl ether, maximizing atom economy remains a core green chemistry goal. The transesterification of dialkyl carbonates, another green route, also generally features high atom economy. chemicalbook.com

Use of Safer Solvents and Reagents : A key principle of green chemistry is the replacement of hazardous substances. rsc.orgfrontiersin.org In the context of the likely synthesis route, chloromethyl methyl ether is a known carcinogen, which presents a significant drawback. orgsyn.org A greener approach would necessitate finding a less hazardous C1 synthon. Furthermore, solvents like DMF are under scrutiny, and replacing them with greener alternatives such as propylene carbonate or dimethyl carbonate itself would be a primary goal. specificpolymers.comnih.gov

Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can often be recycled, reducing waste. frontiersin.org The synthesis of alkoxymethyl carbonates utilizes a base like potassium carbonate, which can be considered a reagent rather than a catalyst in some contexts. researchgate.net Developing a truly catalytic system that can be efficiently recovered and reused would be a significant step toward a greener process.

Renewable Feedstocks : Utilizing renewable raw materials is a fundamental aspect of sustainable chemistry. specificpolymers.com Ethanol is a readily available bio-based feedstock. The methoxymethyl portion, however, is typically derived from methanol and formaldehyde, which are sourced from fossil fuels. Developing routes from renewable C1 sources would enhance the sustainability profile of this compound.

Waste Prevention : The prevention of waste is a primary principle of green chemistry. acs.org In the described synthesis, the formation of salts (e.g., potassium chloride) as byproducts is unavoidable. A sustainable process would need an efficient method for recovering or repurposing these salts to minimize waste.

Without specific research on the synthesis of this compound, a quantitative assessment using green chemistry metrics like the E-factor is not possible.

Catalysis in the Synthesis of Ethyl Methoxymethyl Carbonate

Homogeneous Catalysis for Ethyl Methoxymethyl Carbonate Production

Homogeneous catalysts are soluble in the reaction medium, which often leads to high activity and selectivity due to the excellent accessibility of catalytic sites. However, their application is frequently hampered by difficulties in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss. iaea.org

Alkali metal alkoxides, such as sodium methoxide (B1231860) (CH₃ONa), are effective base catalysts for the transesterification reaction to produce EMC. Their high basicity facilitates the formation of a key reactive intermediate.

The general steps are as follows:

Nucleophilic Attack: An alkoxide (e.g., ethoxide) attacks the carbonyl carbon of the dimethyl carbonate.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Alkoxide Elimination: The original methoxide group is eliminated from the intermediate, forming this compound.

Catalyst Regeneration: The eliminated methoxide can then react with diethyl carbonate, propagating the chain reaction and shifting the equilibrium.

Due to the nature of the equilibrium, the final product mixture contains DMC, DEC, and EMC.

Acid catalysts, such as sulfuric acid (H₂SO₄), provide an alternative homogeneous route for EMC synthesis. This method can achieve high conversion rates and product purity.

The mechanism for acid-catalyzed transesterification involves the protonation of the carbonyl oxygen of the carbonate by the acid catalyst. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol (in this case, the ethoxy group from DEC or trace ethanol). The reaction proceeds through a series of protonation, addition, deprotonation, and elimination steps, ultimately resulting in the exchange of the alkoxy groups.

A key advantage of using a strong acid like sulfuric acid is its role as a dehydrating agent. It can absorb water generated during side reactions, which helps to maintain catalyst activity and shift the reaction equilibrium forward, overcoming issues of low conversion rates that can occur with catalysts sensitive to water. researchgate.net In one patented method, using sulfuric acid as a catalyst in a reactive distillation setup resulted in a reaction conversion rate of 92%, yielding EMC and DEC with purities exceeding 99.99%. researchgate.net

While traditional alkoxides and mineral acids are effective, research has explored alternative homogeneous catalysts to improve efficiency and address separation challenges. Organometallic compounds, defined by their metal-carbon bonds, are pivotal in many chemical transformations due to their ability to facilitate reactions under mild conditions with high selectivity. beilstein-journals.orgresearchgate.net

In the context of transesterification for carbonate synthesis, several types of organometallic and related homogeneous catalysts have shown promise:

Titanium Alkoxides: Compounds like titanium tetrabutoxide (Ti(OBu)₄) are known to be effective homogeneous catalysts for transesterification reactions. researchgate.net

Organotin Compounds: Sn(IV)-based organometallics are employed in various industrial esterification and transesterification reactions and have potential applications in dialkyl carbonate synthesis. rsc.org

Phosphonium (B103445) Salts: While not strictly organometallic, certain onium salts like phosphonium salts act as highly effective homogeneous catalysts for the transesterification of dialkyl carbonates. beilstein-journals.orgrsc.org These catalysts can achieve high conversion (>99%) and yield (>90%) under optimized conditions. d-nb.inforesearchgate.net

These emerging systems offer potential advantages in terms of activity and selectivity, though, like other homogeneous catalysts, they often face challenges related to separation and recycling. researchgate.net

Heterogeneous Catalysis for this compound Production

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them highly effective catalysts.

Several MOFs have demonstrated excellent catalytic activity for EMC synthesis:

MOF-5: This zinc-based MOF has been reported to effectively catalyze the transesterification of DMC and DEC. A yield of 50.1% for EMC was achieved at 100°C after 3 hours. However, a notable drawback of MOF-5 is its sensitivity to moisture and air, which can limit its practical application. researchgate.net

Zeolitic Imidazolate Frameworks (ZIFs): ZIF-8, another zinc-based MOF, has shown high activity, selectivity, and stability in EMC synthesis. researchgate.net It is more resistant to air and moisture compared to MOF-5. researchgate.netresearchgate.net Studies have shown that ZIF-8 can be easily recovered and reused multiple times without a significant loss of catalytic activity. researchgate.net In one study, combining ZIF-8 with molecular sieves dramatically increased the EMC yield from 50.3% to 84.7%, demonstrating a synergistic effect that enhances the reaction equilibrium. iaea.org

The catalytic mechanism of MOFs in this reaction is often attributed to the Lewis acidic metal sites (e.g., Zn²⁺) within the framework, which activate the carbonyl group of the carbonate reactants. researchgate.net

Table 1: Performance of MOF Catalysts in this compound Synthesis
CatalystReaction Temperature (°C)Reaction Time (h)EMC Yield (%)Reference
MOF-5100350.1 researchgate.net
ZIF-81001050.3 iaea.org
ZIF-8 with Molecular Sieves1001084.7 iaea.org

Supported metal oxides and mixed metal oxides are a robust and widely studied class of heterogeneous catalysts for transesterification reactions due to their thermal stability, low cost, and tunable acid-base properties.

Alumina (B75360) (Al₂O₃): Gamma-alumina (γ-Al₂O₃) serves as an effective catalyst for EMC synthesis. A patent describes that using γ-Al₂O₃ modified with citric acid can achieve an EMC yield of 66.3% at 100°C in 3 hours. google.com Pure γ-Al₂O₃ under similar conditions yielded 56.2%. google.com These catalysts are noted for their low cost, high mechanical strength, and ease of operation. google.com

Magnesium Oxide (MgO): MgO is a solid base catalyst that has been applied to the synthesis of dialkyl carbonates. For the synthesis of EMC from dimethyl carbonate and ethanol (B145695), a heterogeneous MgO/HZSM-5 catalyst showed high activity, achieving 98.1% selectivity to EMC. chemicalbook.com

Calcium-Magnesium-Aluminum Composite Oxides: Mixed metal oxides derived from hydrotalcite-like precursors have shown excellent performance.

Mg-Al Mixed Oxides: A series of Mg-Al mixed oxides, prepared by calcining layered double hydroxides, were effective catalysts. A catalyst with a Mg/Al molar ratio of 3, calcined at 600°C (MgAlO-3-600), achieved an EMC yield of 51.6% at 100°C in just 1.5 hours. researchgate.netresearchgate.net This catalyst could be reused at least four times without a significant loss in activity. researchgate.netresearchgate.net

Ca-Al Mixed Oxides: Calcined Ca-Al hydrotalcite, prepared via a clean method, also demonstrated high catalytic activity. An EMC yield of 50.6% was obtained at 100°C in 1 hour. acs.org The high performance was attributed to the catalyst's high specific surface area and surface alkali density. acs.org

The activity of these mixed oxide catalysts is closely related to their basic sites, which facilitate the transesterification mechanism in a manner analogous to homogeneous base catalysts. researchgate.net

Table 2: Performance of Heterogeneous Metal Oxide Catalysts in this compound Synthesis
CatalystReaction Temperature (°C)Reaction Time (h)EMC Yield (%)Reference
γ-Al₂O₃ (citric acid modified)100366.3 google.com
γ-Al₂O₃ (pure)100356.2 google.com
Mg-Al Mixed Oxide (MgAlO-3-600)1001.551.6 researchgate.netresearchgate.net
Ca-Al Hydrotalcite (calcined)100150.6 acs.org

Zeolites and Molecular Sieves (e.g., 4A Molecular Sieve) in Catalytic Synthesis

Zeolites and molecular sieves have emerged as effective heterogeneous catalysts for the synthesis of this compound, primarily through the transesterification of dimethyl carbonate (DMC) and diethyl carbonate (DEC). researchgate.net These materials are favored for their defined pore structures, high surface areas, and the ability to house active sites.

A notable example is the use of a zeolitic imidazolate framework (ZIF-8), a subclass of metal-organic frameworks (MOFs) with zeolite-like structures. researchgate.netresearchgate.net ZIF-8 has demonstrated excellent activity, selectivity, and reusability as a heterogeneous catalyst under mild reaction conditions for this synthesis. researchgate.netresearchgate.net Characterization of ZIF-8 using techniques such as X-ray diffraction (XRD), Fourier transform infrared (FT-IR), and temperature-programmed desorption (TPD) has been crucial in understanding its catalytic properties. researchgate.netresearchgate.net

Significantly, the catalytic efficiency of ZIF-8 can be dramatically enhanced by the addition of molecular sieves. researchgate.netiaea.org Research has shown that a combined catalyst system of ZIF-8 and molecular sieves can increase the yield of this compound from 50.3% to as high as 84.7%. researchgate.net The molecular sieves, such as the 4A type, are crystalline aluminosilicates with uniform pore openings. rxchemicals.comzeochem.com In this catalytic system, the molecular sieve's primary role is often to remove reaction byproducts, such as water or methanol (B129727), thereby shifting the reaction equilibrium towards the product side. rsc.org The 4A molecular sieve, with a pore size of 4 angstroms, can effectively adsorb small molecules like water and methanol. rxchemicals.comzeochem.commade-in-china.com This synergistic effect between the primary catalyst (ZIF-8) and the adsorbent (molecular sieve) highlights an efficient strategy for maximizing product yield in the synthesis of this compound. researchgate.net

Carbon-Based Catalysts (e.g., Zn-Co@N-doped carbon materials) in Catalytic Synthesis

Carbon-based materials, particularly those doped with nitrogen and functionalized with metals, represent a promising class of catalysts for synthesizing this compound. A key example is the use of Zinc-Cobalt@Nitrogen-doped carbon (Zn-Co@N-doped carbon) materials. researchgate.netaminer.org These catalysts are typically prepared through the pyrolysis of Co/Zn-ZIF precursors in a nitrogen atmosphere. researchgate.netaminer.org

The catalytic performance of these materials is highly dependent on their physical and chemical properties, which can be tuned by varying the synthesis conditions, such as the molar ratio of cobalt to zinc and the calcination temperature. aminer.orgresearchgate.net Characterization techniques including XRD, scanning electron microscopy (SEM), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) are used to study these properties. aminer.org

Research indicates that the formation of a zinc oxide (ZnO) crystalline structure and the interaction between zinc and cobalt are critical factors affecting catalytic performance. aminer.orgresearchgate.net These interactions create a combination of weak and strong basic sites on the catalyst surface, which are believed to be the active centers for the transesterification reaction between DMC and DEC. aminer.orgresearchgate.net The most effective catalyst in one study was achieved with a Co to Zn molar ratio of 1.0 and a calcination temperature of 600 °C. aminer.orgresearchgate.net Under optimized conditions (100 °C, 1 wt% catalyst loading, 7 hours), this catalyst, denoted ZnCo/NC-600, achieved a superior yield of this compound of around 51.50%. aminer.orgresearchgate.net Another study highlighted Mg and Al dual-metal functionalized mesoporous carbon, which formed neighboring acid-base sites, leading to a 50.0% DEC conversion and 99.2% EMC selectivity. rsc.org

Heterogeneous Basic and Acidic Catalysts (e.g., KATriz/Al2O3, KOH/4A) in Catalytic Synthesis

Heterogeneous basic and acidic catalysts are widely investigated for this compound synthesis due to their high activity and ease of separation from the reaction mixture. These catalysts can be designed to have specific acidic or basic properties, or a combination of both, to optimize reaction rates and selectivity.

An example of a heterogeneous basic catalyst is alumina (Al2O3)-supported 3-amino-1,2,4-triazole potassium (KATriz). researchgate.net A series of KATriz/Al2O3 catalysts have been developed for the transesterification of dimethyl carbonate with ethanol. researchgate.net The selectivity towards either this compound or diethyl carbonate can be controlled by adjusting the molar ratio of the reactants. researchgate.net For instance, a high selectivity for this compound (up to 99%) can be achieved when the DMC to ethanol ratio is 4:1. researchgate.net

Mixed metal oxides also serve as effective acid-base catalysts. Mg-Al mixed oxides, prepared by calcining layered double hydroxides, have shown high activity. researchgate.net The catalytic performance is strongly influenced by the Mg/Al molar ratio and the calcination temperature. A catalyst with a Mg/Al ratio of 3 calcined at 600 °C (MgAlO-3-600) was found to be the most active, yielding 51.6% this compound at 100°C within 1.5 hours. researchgate.net Similarly, MgO supported on HZSM-5 zeolite (a solid acid) creates a bifunctional catalyst. A 2.3%MgO/HZSM-5 catalyst demonstrated high activity with a 99.4% conversion of ethanol and 98.1% selectivity to this compound in a reactive distillation column. researchgate.net The high performance of this catalyst is attributed to its high basicity, measured at 1.72 mmol/g. researchgate.net The combination of acidic and basic sites in these materials is believed to facilitate the reaction through a synergistic mechanism. researchgate.netrsc.org

Catalyst Design, Characterization, and Performance Evaluation in this compound Synthesis

Active Site Characterization and Structure-Performance Relationships

The performance of a catalyst in this compound synthesis is intrinsically linked to the nature and distribution of its active sites. Characterizing these sites is crucial for understanding reaction mechanisms and designing more efficient catalysts.

For carbon-based catalysts like Zn-Co@N-doped carbon, the active sites are associated with the interaction between the metal species and the carbon support. aminer.org The formation of a ZnO crystalline structure and the interplay between zinc and cobalt create a variety of basic sites (weak and strong) that significantly influence catalytic performance. aminer.orgresearchgate.net Similarly, in Mg and Al dual-metal functionalized mesoporous carbon catalysts, well-dispersed magnesium aluminate spinel and α-cristobalite phases form adjacent acid-base sites. rsc.org This proximity of acidic and basic centers is thought to be critical for the activation of the reactant carbonate molecules, leading to high efficiency. rsc.org

In heterogeneous acid-base catalysts like MgO/HZSM-5, the key to high activity and selectivity is modulating the catalyst to have suitable acidity and alkalinity. researchgate.netresearchgate.net The basic sites, attributed to MgO, are primarily responsible for the transesterification activity, while the acidic sites of the HZSM-5 support can also play a role. researchgate.net The relationship between structure and performance is evident, as the catalytic activity often correlates with the total basicity of the material. researchgate.net For Mg-Al mixed oxides, the activity is highly dependent on the Mg/Al molar ratio and calcination temperature, which control the formation of the active mixed-oxide phase and its surface properties. researchgate.net Therefore, a direct relationship exists between the synthesis parameters, the resulting catalyst structure, the nature of the active sites, and the final catalytic performance in terms of conversion and selectivity.

Catalytic Activity, Selectivity, and Stability Studies for this compound Formation

The evaluation of catalytic activity, selectivity, and stability is paramount in developing practical catalysts for this compound production. These parameters are typically assessed in fixed-bed or batch reactors under various reaction conditions.

Several catalyst systems have demonstrated high activity and selectivity. For instance, a 2.3%MgO/HZSM-5 catalyst achieved an ethanol conversion of 99.4% with a high selectivity towards this compound of 98.1% in a reactive distillation setup. researchgate.net Zn-Co@N-doped carbon catalysts have yielded up to 51.50% of the product at 100 °C. aminer.orgresearchgate.net Mg and Al dual-metal functionalized mesoporous carbon catalysts have shown a 50.0% conversion of diethyl carbonate with an impressive 99.2% selectivity to this compound at 103 °C. rsc.org

Catalyst stability is a critical factor for industrial applications. Many heterogeneous catalysts exhibit excellent long-term stability. The aforementioned Mg and Al functionalized carbon catalyst maintained its high product yield with almost no decrease in performance after 360 hours on stream. rsc.org The Al2O3-supported KATriz catalyst was reported to be stable after 500 hours of continuous operation. researchgate.net Mg-Al mixed oxide catalysts could be reused at least four times without a significant loss of activity. researchgate.net These studies indicate that robust heterogeneous catalysts can be developed for the continuous and cost-effective production of this compound.

Interactive Data Table: Performance of Various Catalysts in this compound Synthesis

Catalyst Reactants Conversion (%) Selectivity (%) Yield (%) Temperature (°C) Time (h) Stability
2.3%MgO/HZSM-5 researchgate.net Dimethyl carbonate, Ethanol 99.4 (Ethanol) 98.1 - - - Good regeneration
ZnCo/NC-600 aminer.orgresearchgate.net Dimethyl carbonate, Diethyl carbonate - - 51.5 100 7 -
MgAl@NC rsc.org Dimethyl carbonate, Diethyl carbonate 50.0 (DEC) 99.2 - 103 - Stable for 360 h
MgAlO-3-600 researchgate.net Dimethyl carbonate, Diethyl carbonate - - 51.6 100 1.5 Reusable (4+ times)
ZIF-8 + Molecular Sieves researchgate.net Dimethyl carbonate, Diethyl carbonate - - 84.7 - - Reusable
14wt%KATriz/Al2O3 researchgate.net Dimethyl carbonate, Ethanol - >99 - - - Stable for 500 h

Strategies for Catalyst Regeneration and Mitigating Deactivation Pathways

Catalyst deactivation is an inevitable challenge in continuous industrial processes. Understanding the deactivation mechanisms and developing effective regeneration strategies are essential for the economic viability of this compound synthesis.

For many heterogeneous catalysts used in this process, deactivation can occur through several pathways, including the poisoning of active sites by impurities, the blockage of pores by coke or heavy byproducts, and the leaching of active components into the reaction medium. A catalyst leaching test can confirm if a reaction is truly heterogeneous. researchgate.netresearchgate.net

The most common regeneration strategy for catalysts deactivated by carbonaceous deposits (coking) is calcination. researchgate.net This involves heating the spent catalyst in the presence of air or an inert gas to burn off the organic residues, thereby restoring its catalytic activity. For example, the 2.3%MgO/HZSM-5 catalyst's activity was effectively recovered after a calcination treatment. researchgate.net

For catalysts where the active phase might be lost through leaching, regeneration is more complex. In such cases, the focus shifts to designing more robust catalysts. This can involve improving the anchoring of the active species to the support material or using supports that have strong interactions with the active phase. The reusability of catalysts like MgAlO-3-600 for multiple cycles without significant activity loss suggests that it is relatively stable against deactivation under the tested reaction conditions. researchgate.net Further research into the specific deactivation pathways for each catalyst system is necessary to develop tailored regeneration protocols and to design next-generation catalysts with enhanced stability and lifetime.

Role of Catalysis in Directing Selectivity and Preventing Disproportionation in this compound Synthesis

The synthesis of this compound, also known as Ethyl Methyl Carbonate (EMC), through transesterification is a critical process, particularly for its application as a component in electrolytes for lithium-ion batteries. ccspublishing.org.cn A significant challenge in this synthesis is managing the reaction equilibrium, which includes the desired product and the potential for disproportionation into symmetrical carbonates—dimethyl carbonate (DMC) and diethyl carbonate (DEC). The strategic use of catalysts is paramount in overcoming this challenge, directing the reaction towards high selectivity for EMC and minimizing the concurrent disproportionation reaction.

The disproportionation is a reversible reaction where two molecules of the target asymmetrical carbonate (EMC) convert into one molecule of DMC and one molecule of DEC (2 EMC ⇌ DMC + DEC). Effective catalysis must therefore lower the activation energy for the formation of EMC from the chosen reactants (e.g., DMC and ethanol, or DMC and DEC) while simultaneously suppressing the pathway that leads to these symmetrical byproducts. ccspublishing.org.cnresearchgate.net

Research has demonstrated that the properties of the catalyst, particularly its acid-base characteristics and structural nature, play a decisive role in achieving high selectivity.

Influence of Catalyst Basicity and Acidity

The basicity of a catalyst is a key factor influencing its activity and selectivity in EMC synthesis. Studies have shown that catalysts with a high density of basic sites can achieve excellent performance. For instance, a heterogeneous 2.3%MgO/HZSM-5 catalyst demonstrated high catalytic activity, resulting in a 99.4% conversion of ethanol and a 98.1% selectivity to EMC. researchgate.netablesci.com This high performance is directly attributed to the catalyst's strong basicity, measured at 1.72 mmol/g. researchgate.netablesci.com Similarly, investigations into Mg-Al-Zn, MgO, Al2O3, and ZnO catalysts confirmed that a certain threshold of alkali strength (greater than 9.3) is necessary for the transesterification reaction between DMC and ethanol to proceed effectively. mdpi.com

Conversely, Lewis acid catalysts have also proven effective. Metal-Organic Frameworks (MOFs), for example, can function as efficient Lewis acid catalysts in the transesterification of DMC and DEC, leading to a good yield and high selectivity of EMC under optimized conditions. researchgate.net Zeolitic imidazolate framework-67 (ZIF-67), which possesses both acidic and basic sites, has been used to produce EMC with a yield of 83.39%. researchgate.net Its large surface area is believed to facilitate the adsorption of reactants, thereby promoting the formation of EMC. researchgate.net

The synergy between acid and base sites is another critical aspect. Mg and Al dual-metal functionalized mesoporous carbon catalysts have exhibited remarkable activity and stability, achieving 99.2% EMC selectivity in the reaction between DEC and DMC. rsc.org The high efficiency is credited to the neighboring acid-base sites created by well-dispersed magnesium aluminate spinel and α-cristobalite, which work synergistically to activate the reactants. rsc.org

Table 1: Performance of Various Heterogeneous Catalysts in this compound (EMC) Synthesis

CatalystReactantsSelectivity to EMC (%)Conversion (%)Reference
2.3%MgO/HZSM-5Dimethyl Carbonate (DMC) + Ethanol98.199.4 (Ethanol) researchgate.netablesci.com
MgAl@NCDiethyl Carbonate (DEC) + Dimethyl Carbonate (DMC)99.250.0 (DEC) rsc.org
14wt%KATriz/Al₂O₃Dimethyl Carbonate (DMC) + Ethanol (4:1 ratio)99.0Not Specified researchgate.netrsc.org
ZIF-67Dimethyl Carbonate (DMC) + Diethyl Carbonate (DEC)Not Specified (Yield of 83.39%)Not Specified researchgate.net

Directing Selectivity Through Reaction Conditions

Beyond the intrinsic properties of the catalyst, reaction parameters can be manipulated to direct selectivity. A compelling example is the use of Al₂O₃-supported 3-amino-1,2,4-triazole potassium (KATriz) catalysts. researchgate.netrsc.org With this catalytic system, the molar ratio of the reactants (DMC and ethanol) was found to be a powerful tool for controlling the product distribution. When the ratio of DMC to ethanol was set to 4:1, the selectivity for EMC reached an exceptional 99%. researchgate.netrsc.org However, by shifting the ratio to 1:10, the reaction was steered towards the production of DEC with a selectivity of 91%. researchgate.netrsc.org This demonstrates that an appropriate catalyst, combined with optimized reaction conditions, can effectively prevent the disproportionation of EMC and maximize its yield.

Table 2: Effect of Reactant Molar Ratio on Product Selectivity using 14wt%KATriz/Al₂O₃ Catalyst

DMC:Ethanol Molar RatioPrimary ProductSelectivity (%)Reference
4:1This compound (EMC)99.0 researchgate.netrsc.org
1:10Diethyl Carbonate (DEC)91.0 researchgate.netrsc.org

Reaction Pathways and Chemical Transformations of Ethyl Methoxymethyl Carbonate

Disproportionation Reactions of Ethyl Methoxymethyl Carbonate

The disproportionation of this compound into its symmetrical counterparts, dimethyl carbonate (DMC) and diethyl carbonate (DEC), is a reversible reaction of significant industrial and academic interest. This equilibrium is a key consideration in the synthesis of high-purity EMC, which is often produced through the transesterification of DMC and ethanol (B145695) or the reaction of DMC with DEC.

Mechanistic Investigations of this compound Disproportionation

The mechanism of EMC disproportionation is intrinsically linked to the reverse reaction, the synthesis of EMC from DMC and DEC. The process is typically catalyzed by either acidic or basic catalysts. The generally accepted mechanism involves the nucleophilic attack of a methoxy (B1213986) or ethoxy group at the carbonyl carbon of a carbonate molecule.

In a base-catalyzed system, an alkoxide (e.g., methoxide (B1231860) or ethoxide) initiates the reaction by attacking the carbonyl carbon of an EMC molecule. This leads to a tetrahedral intermediate which can then eliminate either a methoxide or an ethoxide ion. If methoxide is eliminated, the starting material is regenerated. However, if ethoxide is eliminated, a molecule of DMC is formed along with an ethoxide ion. This newly formed ethoxide can then react with another molecule of EMC to produce DEC and a methoxide ion, thus propagating the reaction towards equilibrium.

Acid-catalyzed disproportionation involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. An alcohol (methanol or ethanol, which may be present in trace amounts or generated in situ) can then act as a nucleophile, leading to a similar tetrahedral intermediate and subsequent elimination of the other alcohol to form the symmetrical carbonates.

The reaction can be summarized by the following equilibrium:

2 CH3OCOOCH2CH3 ⇌ CH3OCOOCH3 + CH3CH2OCOOCH2CH3

(this compound) (Dimethyl Carbonate) (Diethyl Carbonate)

The equilibrium constant for this reaction is close to the statistical value of 4, indicating that the energy difference between the reactants and products is minimal.

Kinetic Modeling and Equilibrium Considerations in Disproportionation Processes

Kinetic modeling of the disproportionation of EMC is crucial for optimizing its synthesis and purification processes. The reaction rate is influenced by several factors, including temperature, catalyst type and concentration, and the initial composition of the reaction mixture.

Thermodynamic analyses have shown that the synthesis of EMC from DMC and DEC is a thermodynamically feasible process, with a negative Gibbs free energy change. unibo.it However, the equilibrium constant is relatively low, necessitating strategies to shift the equilibrium towards the desired product, such as reactive distillation to remove one of the products. Conversely, when high-purity EMC is desired, understanding the kinetics of disproportionation is essential to prevent its degradation back to the symmetrical carbonates during storage or processing.

Kinetic studies on the transesterification of DMC with ethanol to produce EMC and DEC have provided insights into the forward and reverse reactions. These studies often employ models that account for the consecutive nature of the reactions and the various equilibria involved. google.com While specific kinetic models for the disproportionation of pure EMC are less common in the literature, the principles derived from the synthesis kinetics are directly applicable. The rate equations are typically expressed as a function of the concentrations of the three carbonates and the catalyst.

Transesterification Reactions Involving this compound as a Reactant or Product

Transesterification is a fundamental reaction in the chemistry of carbonates, and EMC is frequently involved as both a product and a reactant. The synthesis of EMC via transesterification is a widely studied and commercially important process. masterorganicchemistry.com Common routes include the reaction of dimethyl carbonate with ethanol or the reaction of diethyl carbonate with methanol (B129727). google.com A variety of catalysts, including homogeneous bases like sodium methoxide and heterogeneous catalysts such as mixed metal oxides and zeolites, have been developed to facilitate these transformations. researchgate.netresearchgate.net

The general equation for the base-catalyzed transesterification to produce EMC can be represented as:

CH3OCOOCH3 + CH3CH2OH ⇌ CH3OCOOCH2CH3 + CH3OH

(Dimethyl Carbonate) (Ethanol) (this compound) (Methanol)

This reaction is reversible, and the equilibrium can be manipulated by controlling the reaction conditions, such as the molar ratio of the reactants and the removal of the alcohol byproduct. researchgate.net

While the synthesis of EMC via transesterification is well-documented, its use as a reactant in such reactions is less explored but holds potential in organic synthesis. EMC can react with other alcohols to generate different asymmetric or symmetric carbonates. For instance, the reaction of EMC with a higher alcohol (ROH) in the presence of a suitable catalyst could yield ethyl alkyl carbonate or methyl alkyl carbonate, depending on which alkoxy group is displaced. The outcome of such reactions would be governed by the relative reactivity of the alcohols and the stability of the resulting carbonates.

Other Relevant Chemical Transformations and Derivatizations of this compound in Organic Synthesis

Beyond disproportionation and transesterification, this compound can participate in other chemical transformations, although its application as a versatile reagent in organic synthesis is not as extensively developed as that of its symmetrical counterparts, DMC and DEC.

One area of interest is its potential use as an alkylating agent. Dialkyl carbonates are known to act as "green" methylating and ethylating agents, and EMC could theoretically serve as a source for both methyl and ethyl groups. However, the lack of selectivity in such reactions would be a significant challenge to overcome.

In the context of analytical chemistry, the derivatization of compounds is a common strategy to enhance their detectability and separability, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). nih.govjfda-online.com While specific derivatization reactions targeting EMC are not widely reported, general methods for the derivatization of esters could be applicable. For instance, hydrolysis of EMC to its constituent alcohols and carbonic acid, followed by derivatization of the alcohols, could be a potential analytical approach.

Furthermore, the reactivity of the carbonyl group in EMC allows for its participation in reactions with strong nucleophiles. For example, its reaction with Grignard reagents could potentially lead to the formation of tertiary alcohols after a double addition, although such applications are not well-documented in the scientific literature for EMC specifically.

The thermal decomposition of EMC has also been a subject of study, particularly in the context of lithium-ion battery safety. researchgate.net At elevated temperatures, EMC can decompose to produce a variety of flammable gases, highlighting the importance of understanding its thermal stability.

Applications of Ethyl Methoxymethyl Carbonate in Advanced Chemical Technologies

Electrolyte Components in Next-Generation Energy Storage Systems

The relentless pursuit of higher energy density, longer cycle life, and improved safety in energy storage devices has spurred intensive research into novel electrolyte formulations. Ethyl methoxymethyl carbonate has emerged as a promising co-solvent in electrolytes for lithium-ion batteries, addressing some of the limitations of conventional carbonate mixtures.

This compound is increasingly utilized as a co-solvent in the electrolyte of lithium-ion batteries, contributing to enhanced energy density and discharge capacity. researchgate.net Its primary role is to be mixed with cyclic carbonates, such as ethylene (B1197577) carbonate (EC), which are crucial for the effective dissociation of lithium salts. mdpi.com The addition of linear carbonates like EMMC reduces the viscosity of the electrolyte, thereby improving ionic mobility, especially at lower temperatures. mdpi.com

The incorporation of EMMC into electrolyte formulations has been shown to improve the low-temperature performance of lithium-ion cells. fz-juelich.de This is attributed to its low freezing point and low viscosity, which help maintain high ionic conductivity even at suboptimal temperatures. Research has demonstrated that electrolyte formulations containing EMMC can lead to a significant increase in capacity delivery at temperatures as low as -40°C. fz-juelich.de

Interactive Table: Physicochemical Properties of this compound and Common Electrolyte Solvents.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC4H8O3104.10-55101
Ethylene carbonateC3H4O388.0636.4248
Dimethyl carbonateC3H6O390.082-490
Diethyl carbonateC5H10O3118.13-43126

The formation of a stable solid electrolyte interphase (SEI) on the anode surface is paramount for the long-term cyclability and safety of lithium-ion batteries. The composition of the electrolyte significantly influences the chemical and mechanical properties of the SEI.

Studies have shown that the ratio of ethylene carbonate to this compound in the electrolyte has a profound impact on the structure and composition of the SEI. mdpi.com The electrochemical reduction of the electrolyte components leads to the formation of a complex passivation layer. In the presence of EMMC, the SEI is typically composed of a mixture of inorganic and organic species.

X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) analyses have revealed the presence of key components in the SEI formed in EMMC-containing electrolytes. These include lithium carbonate (Li₂CO₃), lithium fluoride (B91410) (LiF), and various organolithium compounds such as lithium alkyl carbonates (ROCO₂Li). mdpi.comresearchgate.net The relative abundance of these species is dependent on the electrolyte formulation. For instance, higher concentrations of EMMC can lead to a prevalence of Li₂CO₃ and ROCO₂Li in the SEI. mdpi.com The formation of Li₂CO₃ can occur through multiple pathways, including the reaction of organolithium compounds with trace amounts of water or carbon dioxide. mdpi.com

The structure of the SEI is also influenced by the presence of EMMC. A well-controlled ratio of EC to EMMC, specifically ratios of 1:1 and 1:3, has been found to facilitate a uniform distribution of Li₂CO₃ and LiF throughout the SEI, leading to a denser and more mechanically robust protective layer. mdpi.com This enhanced SEI contributes to improved electrochemical stability and can suppress the growth of lithium dendrites, a critical safety concern in lithium-metal batteries. mdpi.com

The optimization of electrolyte formulations is a key strategy for advancing battery technology. This compound is often used as part of a multi-component solvent system to achieve a balance of desired properties. A common approach involves blending EMMC with a high-permittivity cyclic carbonate like EC to ensure salt dissociation, and sometimes with other linear carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC) to further tune viscosity and conductivity. tum.de

This compound as a Specialty Solvent in Chemical Processes

Beyond its critical role in energy storage, this compound serves as a versatile and environmentally benign solvent in a range of chemical processes. Its favorable properties, including good solvency for a variety of compounds, a moderate boiling point, and biodegradability, make it an attractive alternative to conventional volatile organic compounds. chem-iso.com

EMMC is utilized as a 'green' methylating agent in organic synthesis, participating in reactions such as the methylation of anilines, phenols, and carboxylic acids. atamanchemicals.com It also finds application as a solvent in the formulation of coatings, adhesives, and cleaning agents. atamanchemicals.com In the pharmaceutical industry, EMMC can be used for the extraction of active pharmaceutical ingredients from natural sources. epchems.com Its utility extends to the food industry, where it can act as a solvent for flavor compounds. chem-iso.com The reactive nature of EMMC, containing both methyl and ethyl groups, allows it to be used as a raw material for various organic syntheses, including carbonylation and carbomethoxylation reactions. atamanchemicals.com

Precursor Role in Specialized Chemical Syntheses and Advanced Materials

This compound also functions as a valuable precursor in the synthesis of specialized chemicals and advanced materials. Its molecular structure allows it to be a building block in the production of other important compounds.

A notable application is its use as an intermediate in the synthesis of diphenyl carbonate. atamanchemicals.com Diphenyl carbonate is a key monomer in the production of polycarbonate, a high-performance thermoplastic with widespread applications in electronics, automotive, and construction industries. The synthesis of EMMC itself can be achieved through various routes, including the transesterification of dimethyl carbonate with ethanol (B145695), a process that is considered to be environmentally friendly. chemicalbook.com The versatility of EMMC as a reactive intermediate highlights its importance in the broader chemical manufacturing landscape. atamanchemicals.com

Analytical and Spectroscopic Characterization in Ethyl Methoxymethyl Carbonate Research

Advanced Chromatographic Techniques for Separation and Quantification of Ethyl Methoxymethyl Carbonate and Related Compounds

Advanced chromatographic techniques are indispensable for the separation and quantification of this compound from complex mixtures, such as those found in battery electrolytes or reaction products. Gas chromatography (GC) is a prominently used method for this purpose.

Gas chromatography coupled with a Flame Ionization Detector (GC-FID) offers a robust and reliable method for the quantitative analysis of ethyl methyl carbonate. cromlab-instruments.esthermofisher.com This technique is particularly valuable for quality control in the manufacturing of lithium-ion batteries, where the precise composition of the electrolyte is critical to performance and safety. cromlab-instruments.es The separation is typically achieved on capillary columns with intermediate polarity, such as those with a 35% diphenyl/65% dimethyl polysiloxane stationary phase. cromlab-instruments.es This allows for sharp, symmetrical peaks, which are essential for accurate and reproducible quantification. cromlab-instruments.es

For more detailed analysis and identification of impurities or degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. GC-MS provides not only retention time data for quantification but also mass spectra that aid in the structural identification of unknown compounds in a sample. scielo.brresearchgate.net The selection of appropriate columns and temperature programming is critical to achieve good separation of ethyl methyl carbonate from other carbonates like ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC). cromlab-instruments.es

The following table summarizes typical conditions used in the GC analysis of ethyl methyl carbonate:

ParameterValueReference
Instrumentation Thermo Scientific Focus GC with TriPlus Autosampler cromlab-instruments.es
Column TraceGOLD TG-35MS, 30 m x 0.25 mm x 0.25 µm cromlab-instruments.es
Carrier Gas Helium cromlab-instruments.es
Column Flow 1.0 mL/min (constant flow) cromlab-instruments.es
Oven Temperature Program 100 °C (2.5 min hold) to 200 °C (4 min hold) at 30 °C/min cromlab-instruments.es
Injector Type Split cromlab-instruments.es
Split Ratio 70:1 cromlab-instruments.es
Injector Temperature 250 °C cromlab-instruments.es
Detector Flame Ionization Detector (FID) cromlab-instruments.es
Detector Temperature 250 °C cromlab-instruments.es

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the structural elucidation of this compound and for monitoring its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of ethyl methyl carbonate. The ¹H NMR spectrum shows characteristic signals for the ethyl and methyl groups, while the ¹³C NMR spectrum provides information about the different carbon environments within the molecule. rsc.orguq.edu.aunih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. A detailed spectroscopic study has been carried out by recording its infrared spectra in the gas phase and in a matrix-isolated case in the 500-4000 cm⁻¹ region. researchgate.net The most prominent feature in the IR spectrum of an organic carbonate is the strong absorption band corresponding to the C=O stretching vibration, which for saturated carbonates like ethyl methyl carbonate, typically appears around 1740 ± 10 cm⁻¹. spectroscopyonline.com Other characteristic peaks include those for the C-O stretching vibrations. researchgate.netspectroscopyonline.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. nih.govchemicalbook.comnist.gov Electron ionization (EI) is a common technique used to generate the mass spectrum. The NIST Mass Spectrometry Data Center provides reference mass spectral data for ethyl methyl carbonate. nih.govnist.gov

The table below summarizes key spectroscopic data for ethyl methyl carbonate:

Spectroscopic TechniqueKey FeaturesReference
¹H NMR Signals corresponding to the ethyl (-CH₂- and -CH₃) and methyl (-CH₃) protons. rsc.orguq.edu.au
¹³C NMR Resonances for the carbonyl carbon, and the carbons of the ethyl and methyl groups. nih.gov
IR Spectroscopy Strong C=O stretching absorption around 1740 cm⁻¹. C-O stretching bands. researchgate.netspectroscopyonline.com
Mass Spectrometry (EI) Molecular ion peak and characteristic fragmentation pattern. nih.govchemicalbook.comnist.gov

Thermal Analysis Techniques Applied to this compound Systems (e.g., TGA, DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are important for evaluating the thermal stability and phase behavior of this compound, particularly in the context of its use in lithium-ion battery electrolytes, which must operate over a wide temperature range.

Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature and thermal stability of ethyl methyl carbonate. In the synthesis of materials where ethyl methyl carbonate is involved, TGA is used to characterize the catalyst and the final product. For instance, in the synthesis of ethyl methyl carbonate via transesterification, a thermogravimetric analyzer was used to characterize the ZIF-8 catalyst. researchgate.netiaea.org

Differential Scanning Calorimetry (DSC) is employed to study the phase transitions of ethyl methyl carbonate and its mixtures, such as melting and boiling points. This is particularly relevant for understanding the low-temperature performance of electrolytes containing EMMC.

While specific TGA and DSC data for pure this compound is not extensively detailed in the provided search results, the application of these techniques to related carbonate systems is well-established for assessing thermal properties. nih.gov

In-Situ and Operando Spectroscopy for Mechanistic Investigations of this compound Reactions

In-situ and operando spectroscopic techniques are powerful for gaining mechanistic insights into the synthesis and degradation reactions of this compound under real reaction conditions.

In-situ Infrared Spectroscopy , such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), can be used to probe the adsorbates and reaction intermediates on a catalyst surface during the synthesis of carbonates. For example, in-situ IR studies have been instrumental in elucidating the reaction mechanism for the synthesis of dimethyl carbonate from methanol (B129727) and carbon dioxide, identifying key intermediates like methoxy (B1213986) species. mdpi.com Similar methodologies can be applied to study the transesterification reactions used to produce ethyl methyl carbonate.

Operando Spectroscopy , which involves the simultaneous measurement of catalytic activity and spectroscopic data, provides a deeper understanding of the catalyst structure-activity relationship in real-time. st-andrews.ac.uk Techniques like high-pressure infrared (HP-IR) and high-pressure NMR (HP-NMR) are valuable for studying catalytic carbonylation and transesterification reactions under industrially relevant conditions. st-andrews.ac.uk While specific operando studies focused solely on this compound are not prevalent in the search results, the principles and techniques described for other carbonylation reactions are directly applicable to investigating the synthesis and reactivity of EMMC. st-andrews.ac.uk

Theoretical and Computational Chemistry Studies on Ethyl Methoxymethyl Carbonate

Quantum Chemical Calculations for Elucidating Reaction Mechanisms of Ethyl Methoxymethyl Carbonate Synthesis and Transformations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. The synthesis of this compound typically proceeds via transesterification. Computational studies on similar transesterification reactions, such as the synthesis of other dialkyl carbonates, have shed light on the plausible mechanistic pathways.

For instance, the CaO-catalyzed transesterification of dimethyl carbonate (DMC) with alcohols has been investigated using the M06-2X functional, revealing how the catalyst effectively lowers the activation energy barrier. nih.gov Similarly, a quantum chemical study on the reaction of ethylene (B1197577) carbonate with methanol (B129727) associates at the B3LYP/6-311++G(df,p) level of theory identified two potential mechanisms: a one-step SN2-like substitution at the carbonyl carbon and a two-step nucleophilic addition-elimination pathway forming a tetrahedral intermediate. researchgate.net

Drawing parallels from these studies, the synthesis of this compound from a suitable precursor like dimethyl carbonate and 2-methoxyethanol, likely proceeds through one of these fundamental pathways. Quantum chemical calculations would be instrumental in:

Mapping the Potential Energy Surface: Identifying the minimum energy pathways for the reaction, including all intermediates and transition states.

Elucidating the Role of the Catalyst: Investigating how a catalyst, whether acidic, basic, or organometallic, interacts with the reactants to stabilize the transition state and lower the activation energy. For example, electrostatic potential diagrams can verify the proposed reaction sites. nih.gov

The transformations of this compound, such as its decomposition, can also be modeled. Computational studies on the decomposition of organic carbonate-based electrolytes in the presence of superoxide (B77818) radicals have provided mechanistic understanding of solvent instability, which is crucial for applications in energy storage. ornl.gov

Table 1: Comparison of Proposed Reaction Mechanisms for Carbonate Transesterification

MechanismDescriptionKey FeaturesComputational Insights
One-Step SN2-like A concerted mechanism involving a nucleophilic attack and the departure of the leaving group simultaneously.Asymmetric concerted transition state.Calculation of the activation energy barrier for the single transition state. researchgate.net
Two-Step Addition-Elimination Involves the formation of a tetrahedral intermediate followed by the elimination of the leaving group.Presence of a stable or quasi-stable intermediate.Identification of the energies of the intermediate and the two transition states. researchgate.net

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into the structure and transport properties of liquids and solutions. For this compound, MD simulations would be particularly valuable in understanding its behavior as a potential component of electrolyte solutions for batteries.

Studies on analogous systems, such as binary mixtures of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) with LiPF6 salt, have been extensively performed. chemrxiv.orgnih.gov These simulations reveal crucial information about:

Solvation Structure: The arrangement of solvent molecules around ions can be characterized by radial distribution functions (RDFs) and coordination numbers (CNs). In mixed EC:DMC electrolytes, both solvent molecules were found to participate in Li+ solvation. nih.gov

Transport Properties: Properties like ionic conductivity, diffusion coefficients, and transference numbers can be calculated from MD trajectories. These are critical for assessing the performance of an electrolyte.

Influence of Force Fields: The accuracy of MD simulations is highly dependent on the force field used. Comparisons between polarizable and non-polarizable force fields for EC/EMC mixtures have shown that polarizable force fields provide a better agreement with experimental data for transport properties. chemrxiv.org

Based on these analogous studies, an MD simulation of this compound in an electrolyte solution would likely show that its ether functionality influences the solvation of cations. The flexibility of the methoxymethyl group could lead to unique coordination structures around cations like Li+.

At interfaces, such as between an electrode and an electrolyte, MD simulations can probe the structure of the electric double layer and the behavior of solvent molecules under an applied potential. In situ FTIR studies of the copper electrode/EC+DMC solution interface have shown that the concentration of free and solvated EC and DMC in the diffuse double layer changes with the electrode potential. researchgate.net MD simulations could provide a molecular-level interpretation of these experimental observations for systems containing this compound.

Table 2: Key Properties Investigated by Molecular Dynamics Simulations of Carbonate-Based Electrolytes

PropertyDescriptionSignificance
Radial Distribution Function (g(r)) Describes the probability of finding a particle at a distance r from a reference particle.Reveals the local structure and solvation shells around ions. nih.gov
Coordination Number (CN) The average number of nearest neighbors to a central particle.Quantifies the number of solvent molecules in the first solvation shell of an ion. nih.gov
Diffusion Coefficient (D) A measure of the rate of translational motion of particles.Relates to the mobility of ions and solvent molecules in the electrolyte.
Ionic Conductivity (σ) A measure of a material's ability to conduct electric current via ion movement.A key performance metric for electrolytes. chemrxiv.org

Prediction of Structure-Reactivity Relationships for this compound and its Analogs

Understanding the relationship between molecular structure and chemical reactivity is fundamental to designing molecules with desired properties. For this compound and its analogs, computational methods can be used to predict their reactivity based on their electronic and structural features.

Quantum chemical descriptors can be used to quantify reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity.

Electrostatic Potential (ESP): The ESP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, indicating likely sites for chemical reactions. nih.govmdpi.com

Fukui Functions: These functions describe the change in electron density at a particular point in a molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites.

By calculating these descriptors for this compound and a series of its analogs (e.g., by varying the alkyl and alkoxy groups), it would be possible to establish a relationship between their structure and their reactivity towards nucleophiles or electrophiles. This would be valuable for predicting their stability in different chemical environments and for designing related molecules with tailored reactivity.

Table 3: Quantum Chemical Descriptors for Predicting Reactivity

DescriptorDefinitionApplication to this compound
HOMO Energy Energy of the highest occupied molecular orbital.Predicts susceptibility to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Predicts susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A general indicator of chemical stability and reactivity.
Electrostatic Potential (ESP) The potential energy of a positive point charge at a particular location near a molecule.Identifies electrophilic (positive potential) and nucleophilic (negative potential) sites. mdpi.com
Fukui Functions (f+, f-) Describe the propensity of the electron density to deform at a given position upon accepting or donating an electron.Pinpoints the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack.

Computational Design and Screening of Catalysts for Enhanced this compound Production

The efficient synthesis of this compound relies on the use of effective catalysts. Computational chemistry offers powerful tools for the rational design and in silico screening of catalysts, potentially accelerating the discovery of new and improved catalytic systems.

The production of related compounds like ethyl methyl carbonate (EMC) and diethyl carbonate (DEC) via transesterification of dimethyl carbonate (DMC) with ethanol (B145695) has been shown to be effectively catalyzed by solid bases like K2CO3/Al2O3. acs.org DFT calculations for such systems have helped to elucidate the synergistic mechanism between the active species and the support. researchgate.net

The computational design of catalysts for this compound production would involve several steps:

Hypothesis of the Reaction Mechanism: Based on quantum chemical calculations (as described in section 7.1), a detailed understanding of the uncatalyzed and catalyzed reaction mechanisms is established.

Identification of Key Catalytic Properties: The calculations would reveal what properties a catalyst should have to be effective. For transesterification, this often involves the ability to activate the alcohol (e.g., through deprotonation by a basic site) and polarize the carbonyl group of the carbonate (e.g., through interaction with a Lewis acidic site).

In Silico Screening of Candidate Catalysts: A library of potential catalyst materials (e.g., different metal oxides, zeolites, or organocatalysts) can be computationally screened. High-throughput screening can be used to calculate key descriptors for each candidate, such as the binding energy of the reactants or the activation energy of the rate-determining step.

Rational Design of Novel Catalysts: Based on the understanding gained from the screening, new catalysts can be designed with optimized properties. For example, the acidity or basicity of a mixed metal oxide can be tuned by changing its composition.

While no specific computational screening studies for this compound production have been reported, the principles have been successfully applied to other chemical reactions. mdpi.com The application of these methods could lead to the discovery of highly active and selective catalysts for the synthesis of this compound.

Table 4: Computational Workflow for Catalyst Design

StepComputational MethodObjective
1. Mechanistic Study DFT calculations of the potential energy surface.Understand the detailed reaction pathway and identify the rate-determining step. researchgate.net
2. Descriptor Identification Analysis of electronic structure and bonding in the transition state.Determine the key electronic and structural properties of an effective catalyst.
3. High-Throughput Screening Automated DFT calculations for a large set of candidate materials.Rapidly evaluate a wide range of potential catalysts based on selected descriptors.
4. Lead Optimization Detailed DFT calculations on promising candidates.Refine the structure and composition of the best catalyst candidates to maximize performance.

Emerging Research Areas and Future Outlook for Ethyl Methoxymethyl Carbonate

Development of More Sustainable and Atom-Economical Synthetic Pathways for Ethyl Methyl Carbonate

The traditional synthesis of EMC often involves processes that are not environmentally benign, such as those using highly toxic reagents like chloroformates. researchgate.net Consequently, a major research thrust is the development of greener synthetic routes. The principle of atom economy, which emphasizes maximizing the incorporation of all materials used in the process into the final product, is central to this effort. researchgate.net

A prominent sustainable pathway is the transesterification of other dialkyl carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC). researchgate.net This method is advantageous because the reactants and the product (DMC, DEC, and EMC) are all viable components of battery electrolytes, potentially simplifying separation processes. researchgate.net

Key research findings in this area include:

Avoiding Azeotropes: The transesterification of DMC with ethanol (B145695) can be challenging due to the formation of multiple binary azeotropes, which complicates product separation. researchgate.net The reaction between DMC and DEC is often preferred to circumvent this issue. researchgate.net

Green Chemistry Principles: Researchers are focused on designing synthetic methods that reduce waste, use less hazardous chemicals, and are more energy-efficient, aligning with the core principles of green chemistry. researchgate.net This includes conducting reactions at ambient temperature and pressure where feasible.

The table below summarizes different synthetic pathways being explored for EMC production.

Interactive Data Table: Comparison of Synthetic Pathways for Ethyl Methyl Carbonate
Synthetic Route Reactants Key Advantages Key Challenges Atom Economy
Traditional Method Chloroformate, Ethanol Established process Use of highly toxic reagents, stoichiometric base catalyst. researchgate.net Low
Transesterification 1 Dimethyl Carbonate (DMC), Ethanol Utilizes readily available feedstocks Formation of multiple azeotropes, separation difficulties. researchgate.net Moderate-High
Transesterification 2 Dimethyl Carbonate (DMC), Diethyl Carbonate (DEC) Avoids difficult separations as all components can be used in electrolytes. researchgate.net Requires effective catalyst High

| Oxidative Carbonylation | Methanol (B129727), Ethanol, Carbon Monoxide, Oxygen | Direct synthesis from simpler molecules | Requires specific catalytic systems (e.g., CuCl-based). researchgate.net | High |

Integration of Ethyl Methyl Carbonate into Novel Energy Conversion and Storage Systems Beyond Lithium-Ion Batteries

While EMC is a staple in lithium-ion battery (LIB) electrolytes, its utility is being explored in next-generation energy storage systems. The push for alternatives to LIBs is driven by factors such as the cost and geographic concentration of lithium resources. EMC's favorable electrochemical properties make it a strong candidate for electrolytes in these emerging technologies.

Emerging systems where EMC is being investigated include:

Dual-Ion Batteries (DIBs): DIBs are a promising energy storage technology with high power characteristics. researchgate.net Research has shown that EMC-based electrolytes are being investigated to enhance the stability and performance of DIBs, particularly in enabling high-voltage operation. researchgate.net

Potassium-Ion Batteries (KIBs): KIBs are gaining attention as a low-cost alternative to LIBs. EMC-containing electrolytes are being studied for their potential to create stable solid electrolyte interphase (SEI) layers on the electrodes in KIBs, which is crucial for long-term cycling stability.

High-Voltage Chemistries: In advanced battery chemistries that operate at higher voltages, conventional solvents like ethylene (B1197577) carbonate (EC) can become unstable. chemrxiv.org EC-free electrolytes, which often rely on linear carbonates like EMC, are being developed to improve stability and performance, particularly with nickel-rich cathodes. chemrxiv.org

Exploration of New Catalytic Systems for Enhanced Efficiency, Selectivity, and Reduced Environmental Impact in Ethyl Methyl Carbonate Production

Catalysis is at the heart of creating efficient and sustainable pathways for EMC synthesis. The focus is on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and operational costs.

Recent advancements in catalysis for EMC production include:

Mixed Metal Oxides: Mg-Al mixed oxides, derived from the calcination of layered double hydroxides, have shown high activity for the transesterification synthesis of EMC. researchgate.net Researchers have optimized Mg/Al molar ratios and calcination temperatures to achieve high yields in short reaction times. researchgate.net One study reported a 51.6% EMC yield at 100°C within 1.5 hours using an optimized Mg-Al oxide catalyst, which could be reused multiple times. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs such as ZIF-8 and ZIF-67 are being used as effective Lewis acid catalysts. researchgate.netresearchgate.net They offer high surface areas and tunable active sites. ZIF-67, in particular, has demonstrated excellent yield (83.39%) and selectivity in the synthesis of EMC from DMC and DEC. researchgate.net

Zeolite-Based Catalysts: Modified zeolites, such as MgO/HZSM-5, have been employed as highly active and selective heterogeneous catalysts, particularly in reactive distillation processes. researchgate.net This approach combines reaction and separation in a single unit, significantly improving process efficiency. A 2.3%MgO/HZSM-5 catalyst achieved 99.4% conversion of ethanol and 98.1% selectivity to EMC. researchgate.net

Ionic Frameworks: Imidazole-based ionic frameworks have been developed to address challenges of low EMC selectivity and catalyst reusability in the transesterification of DMC with ethanol. researchgate.net

The following table details the performance of various catalytic systems in the synthesis of Ethyl Methyl Carbonate.

Interactive Data Table: Performance of Novel Catalysts in EMC Synthesis
Catalyst Type Specific Catalyst Example Reactants Key Performance Metrics Reusability
Mixed Metal Oxide MgAlO-3-600 DMC, DEC 51.6% EMC yield at 100°C in 1.5 h. researchgate.net Reusable for at least 4 cycles. researchgate.net
Metal-Organic Framework ZIF-67 DMC, DEC 83.39% EMC yield. researchgate.net Recoverable and reusable. researchgate.net
Zeolite-Based 2.3%MgO/HZSM-5 DMC, Ethanol 99.4% ethanol conversion, 98.1% EMC selectivity. researchgate.net Stable in reactive distillation.

| Magnetic Oxides | Mg-Fe oxide (1:1 ratio) | DMC, DEC | 66% EMC yield at 100°C in 1.5 h. researchgate.net | Magnetically separable, reusable for 10 runs. researchgate.net |

Advanced Methodologies for Real-Time Monitoring and Control of Ethyl Methyl Carbonate Reactions

To optimize the synthesis of EMC, particularly in continuous or large-scale industrial processes, real-time monitoring and control are essential. Process Analytical Technology (PAT) allows for in-situ analysis of the reaction as it progresses, enabling adjustments to be made to maintain optimal conditions, ensure product quality, and improve yield. researchgate.net

Advanced methodologies being applied include:

Spectroscopic Techniques: Techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for real-time monitoring. researchgate.net By inserting probes directly into the reactor, chemists can track the concentration of reactants, intermediates, and products by observing their unique spectral signatures. nih.gov

Chromatography: On-line gas chromatography (GC) can be interfaced with a reactor to automatically sample and analyze the reaction mixture at set intervals. researchgate.net This provides detailed quantitative data on the composition of the reaction, allowing for precise control over the process.

Coupled Techniques: Hyphenated techniques such as GC-Mass Spectrometry (GC-MS) combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing a comprehensive, real-time understanding of complex reaction mixtures. researchgate.net

Interdisciplinary Research Integrating Ethyl Methyl Carbonate into Broader Fields of Chemical Science and Engineering

The significance of EMC is expanding beyond its role as a solvent. Interdisciplinary research is uncovering its potential in various areas of chemical science and engineering.

Organic Synthesis: EMC is utilized as a raw material in organic synthesis for reactions involving methylation and carbonylation. Its reactivity is being explored for creating more complex organic molecules.

Materials Science: In the context of batteries, the interaction of EMC with electrode materials is a key area of materials science research. Understanding how EMC contributes to the formation and stability of the solid electrolyte interphase (SEI) on anodes is crucial for designing longer-lasting and safer batteries. osti.govmdpi.com Studies show that the ratio of EMC to other solvents like ethylene carbonate significantly affects the composition and mechanical robustness of the SEI layer. mdpi.com

Chemical Engineering: From a chemical engineering perspective, the focus is on process intensification and optimization. The use of reactive distillation for the synthesis of EMC is a prime example, where reaction kinetics, catalysis, and separation science are integrated to design a more efficient and economical industrial process. researchgate.netresearchgate.net

Green Chemistry: The drive for sustainable EMC production connects directly to the broader field of green chemistry. This involves not only developing eco-friendly synthetic routes but also evaluating the entire lifecycle of the chemical, from renewable feedstocks to its ultimate fate in the environment. datainsightsmarket.com

This interdisciplinary approach ensures that the development and application of Ethyl Methyl Carbonate are advanced in a holistic, efficient, and sustainable manner, securing its role as a vital compound in modern technology.

Q & A

Q. What are the common synthetic routes for Ethyl Methyl Carbonate (EMC), and how do reaction conditions influence yield and purity?

EMC is typically synthesized via transesterification between dimethyl carbonate (DMC) and ethanol using catalysts like MgLa mixed oxides . Reaction conditions (temperature, catalyst loading, molar ratios) critically affect yield. For example, enzymatic cleavage with Candida antarctica lipase B (phosphate buffer, pH 7, 30–60°C) offers a greener alternative but requires optimization of enzyme stability . Purification often involves fractional distillation to achieve >98% purity, with GC-MS or NMR verifying structural integrity .

Q. How can researchers characterize the physicochemical properties of EMC for solvent applications?

Key properties include boiling point (107°C), density (1.01 g/cm³), and refractive index (1.378), which are critical for solvent selection in lithium-ion battery electrolytes . Differential scanning calorimetry (DSC) can assess thermal stability, while Karl Fischer titration quantifies water content, a vital parameter for electrochemical applications .

Q. What safety protocols are essential when handling EMC in laboratory settings?

EMC is flammable (flash point: 23°C) and requires NIOSH/MSHA-approved respirators , chemical-resistant gloves (e.g., nitrile), and ventilation to prevent vapor accumulation . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of under local regulations .

Advanced Research Questions

Q. What experimental strategies optimize EMC’s role in lithium-ion battery electrolytes?

EMC’s efficacy as a co-solvent depends on its Li⁺ solvation capacity , which can be tuned by blending with ethylene carbonate (EC) or propylene carbonate (PC). Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to evaluate ionic conductivity and SEI formation . Recent studies suggest that adding 10–20% fluoroethylene carbonate (FEC) enhances cycle stability in high-voltage cells .

Q. How can advanced spectroscopic techniques resolve structural ambiguities or impurities in EMC samples?

  • NMR : ¹H and ¹³C NMR identify trace impurities (e.g., residual ethanol or DMC). For example, the methyl group in EMC resonates at δ 3.6–3.8 ppm .
  • GC-MS : Quantifies volatile byproducts (e.g., diethyl carbonate) with detection limits <0.1% .
  • FT-IR : Confirms ester carbonyl stretching at ~1740 cm⁻¹, distinguishing EMC from other carbonates .

Q. What mechanistic insights explain EMC’s reactivity in transesterification or hydrolysis reactions?

DFT calculations reveal that the nucleophilic attack by ethanol on DMC’s carbonyl carbon is rate-determining. Acidic or enzymatic catalysis lowers the activation energy by stabilizing transition states . Hydrolysis studies under acidic conditions show pseudo-first-order kinetics, with activation energies ~45 kJ/mol .

Q. How do contradictions in reported synthesis yields arise, and how can researchers address them?

Discrepancies often stem from catalyst deactivation (e.g., MgLa oxides losing surface acidity after cycles) or incomplete reactant conversion due to azeotrope formation. Systematic DOE (Design of Experiments) approaches, varying temperature (60–100°C), catalyst loading (1–5 wt%), and reaction time (4–12 hrs), can identify optimal conditions .

Methodological Guidance

Designing experiments to assess EMC’s stability under extreme conditions:

  • Thermal degradation : Use TGA coupled with FT-IR to monitor decomposition products (e.g., CO₂ at 200–250°C) .
  • Electrochemical stability : Perform accelerated aging tests in coin cells at 60°C, tracking capacity fade via galvanostatic cycling .

Analyzing conflicting data on EMC’s solvent compatibility with polymers:
Conflicting solubility parameters (e.g., in PVDF vs. PAN) arise from differences in Hansen solubility parameters . Use cloud-point titration or inverse gas chromatography (IGC) to quantify compatibility .

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